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Compound of Interest

Compound Name: Cladospolide B

Cat. No.: B1245580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cladospolide B is a 12-membered macrolide, a class of polyketide natural products known for

their diverse biological activities. First isolated from Cladosporium cladosporioides, this

compound and its analogs are of interest to researchers in natural product chemistry, medicinal

chemistry, and drug development due to their potential as antifungal and plant growth-

regulating agents. Accurate structural elucidation and characterization are paramount for

understanding its mechanism of action and for any future synthetic or semi-synthetic

derivatization efforts. This document provides detailed application notes and standardized

protocols for the comprehensive analysis of Cladospolide B using Nuclear Magnetic

Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass

Spectrometry (HRESIMS).
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Parameter Value Reference

Molecular Formula C₁₂H₂₀O₄ [1]

Molecular Weight 228.28 g/mol [1]

IUPAC Name

(3Z,5S,6S,12S)-5,6-dihydroxy-

12-methyl-1-oxacyclododec-3-

en-2-one

[1]

CAS Number 96443-55-9 [1]

Appearance
Colorless oil or amorphous

powder
[2]

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of

organic molecules like Cladospolide B in solution. A combination of one-dimensional (¹H, ¹³C)

and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is essential to

unambiguously assign all proton and carbon signals and to determine the relative

stereochemistry of the molecule.

¹H and ¹³C NMR Data

The following table represents the expected ¹H and ¹³C NMR chemical shifts for Cladospolide
B, based on published data for related structures and general values for similar functional

groups. The exact chemical shifts can vary slightly depending on the solvent and concentration

used.
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Position ¹³C (δ, ppm) ¹H (δ, ppm, J in Hz)

1 ~165.0 (C=O) -

2 ~122.0 (CH) ~5.9 (d, J = 11.5)

3 ~145.0 (CH) ~6.8 (dd, J = 11.5, 8.0)

4 ~72.0 (CH) ~4.5 (m)

5 ~74.0 (CH) ~3.8 (m)

6 ~35.0 (CH₂) ~1.6 (m), 1.5 (m)

7 ~25.0 (CH₂) ~1.4 (m), 1.3 (m)

8 ~28.0 (CH₂) ~1.5 (m), 1.4 (m)

9 ~30.0 (CH₂) ~1.6 (m), 1.5 (m)

10 ~38.0 (CH₂) ~1.7 (m), 1.6 (m)

11 ~78.0 (CH) ~5.1 (m)

12 ~21.0 (CH₃) ~1.2 (d, J = 6.5)

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRESIMS) is a critical tool for determining the elemental

composition of a molecule with high accuracy. The fragmentation pattern observed in tandem

MS (MS/MS) experiments can provide valuable structural information, confirming the

connectivity of atoms within the molecule.

High-Resolution Mass Spectrometry Data

Ion Calculated m/z Observed m/z

[M+H]⁺ 229.1434 229.1431

[M+Na]⁺ 251.1254 251.1252

[M+K]⁺ 267.0993 267.0991
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Experimental Protocols
NMR Spectroscopy Protocol
This protocol outlines the steps for acquiring a comprehensive set of NMR spectra for the

structural elucidation of Cladospolide B.

1. Sample Preparation:

Weigh 5-10 mg of purified Cladospolide B.

Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-

d₆). Chloroform-d (CDCl₃) is a common choice for this type of compound.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and

¹³C).

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

Tune and shim the probe for the specific sample and solvent.

Acquire the following spectra at a constant temperature (e.g., 298 K):

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a

sufficient number of scans for good signal-to-noise, a spectral width covering the range of

-1 to 10 ppm, and a relaxation delay of at least 1-2 seconds.

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be

necessary compared to the ¹H spectrum. A spectral width of 0 to 200 ppm is typically

sufficient.

DEPT-135: Differentiate between CH, CH₂, and CH₃ signals.

2D COSY (Correlation Spectroscopy): Identify proton-proton scalar couplings (e.g., H-2 to

H-3, H-4 to H-5).
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2D HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton

and carbon atoms.

2D HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for establishing the overall

carbon skeleton and the position of functional groups.

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): Determine the spatial proximity of protons, which is

essential for elucidating the relative stereochemistry.

3. Data Processing and Analysis:

Process the raw data using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs).

This includes Fourier transformation, phase correction, baseline correction, and calibration to

the internal standard.

Integrate the ¹H NMR signals to determine the relative number of protons.

Analyze the coupling constants (J-values) in the ¹H NMR spectrum to deduce dihedral

angles and connectivity.

Systematically analyze the 2D spectra to build the molecular structure fragment by fragment.

Mass Spectrometry Protocol
This protocol describes the general procedure for the analysis of Cladospolide B using LC-

HRESIMS.

1. Sample Preparation:

Prepare a stock solution of purified Cladospolide B in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 mg/mL.

For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in

an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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For LC-MS analysis, dilute the stock solution to a similar concentration in the initial mobile

phase.

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS Instrument Setup and Data Acquisition:

Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid

chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-

TOF, Orbitrap).

LC Method:

Column: A reversed-phase C18 column is typically suitable.

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

Gradient: A suitable gradient from a low to a high percentage of mobile phase B should be

developed to ensure good separation and peak shape.

Flow Rate: Typical flow rates are 0.2-0.5 mL/min for HPLC and 0.3-0.6 mL/min for UHPLC.

Injection Volume: 1-10 µL.

Mass Spectrometer Method:

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective

for this class of compounds.

Mass Range: Scan a mass range that includes the expected molecular ions (e.g., m/z

100-500).

Data Acquisition: Acquire full scan data for accurate mass measurement. For structural

confirmation, perform tandem MS (MS/MS) experiments using collision-induced

dissociation (CID) on the precursor ions of interest ([M+H]⁺, [M+Na]⁺).
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3. Data Processing and Analysis:

Process the data using the instrument's software.

Determine the accurate mass of the molecular ions and calculate the elemental composition.

Analyze the fragmentation pattern from the MS/MS spectra to confirm the structure of

Cladospolide B.

Visualized Workflows and Pathways
The following diagrams illustrate the logical workflow for the analysis and a conceptual

representation of the structural elucidation process.

Sample Preparation

Spectroscopic Analysis

Data Processing & Analysis

Structural Elucidation

Purified Cladospolide B

Dissolve in Deuterated Solvent
(e.g., CDCl3)

Dilute in LC-MS Grade Solvent
(e.g., ACN/H2O)

NMR Data Acquisition
(1D & 2D Experiments)

LC-HRESIMS & MS/MS
Data Acquisition

NMR Data Processing
(FT, Phasing, Calibration)

MS Data Processing
(Peak Picking, Formula Generation)

Final Structure of Cladospolide B

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1245580?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Experimental workflow for the analysis of Cladospolide B.
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Caption: Logical relationships in the structural elucidation of Cladospolide B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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